1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound features a pyrazolo[3,4-e][1,4]thiazepin-7-one core, which is known for its biological activity, and is substituted with a 2,2-dimethyloxan-4-yl group and a 4-nitrophenyl group.
Preparation Methods
The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-e][1,4]thiazepin-7-one Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,2-Dimethyloxan-4-yl Group: This can be achieved through a series of reactions, including the use of 2,2-dimethyloxane-4-carbaldehyde and subsequent transformations.
Attachment of the 4-Nitrophenyl Group: This step often involves nitration reactions or the use of nitro-substituted starting materials.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Scientific Research Applications
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with similar compounds, such as:
2,2-Dimethyltetrahydropyran Derivatives: These compounds share the 2,2-dimethyloxan-4-yl group and have similar chemical properties.
Nitrophenyl Substituted Compounds: Compounds with nitrophenyl groups exhibit similar reactivity and biological activity.
Pyrazolo[3,4-e][1,4]thiazepin-7-one Derivatives: These compounds share the core structure and have comparable biological activities
The uniqueness of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-(4-nitrophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H22N4O5S/c1-19(2)9-13(7-8-28-19)22-17-15(18(25)21-22)16(29-10-14(24)20-17)11-3-5-12(6-4-11)23(26)27/h3-6,13,16H,7-10H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
YBXIMSUDUZZIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2)C |
Origin of Product |
United States |
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